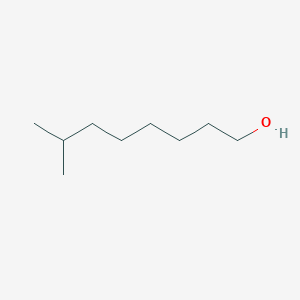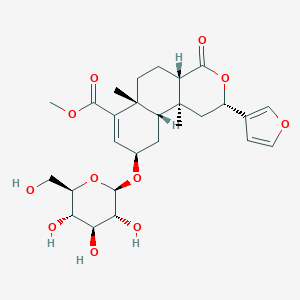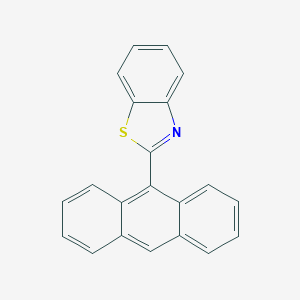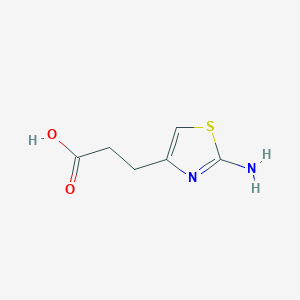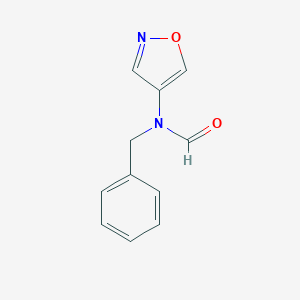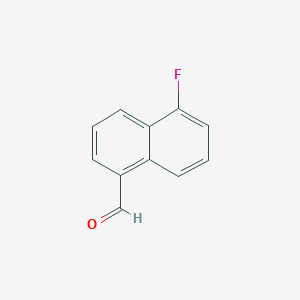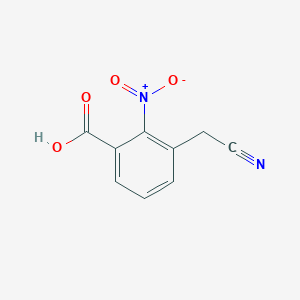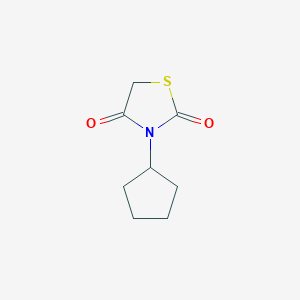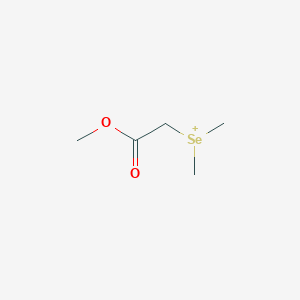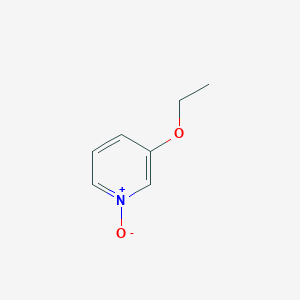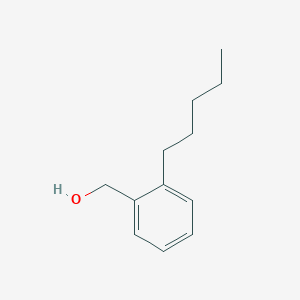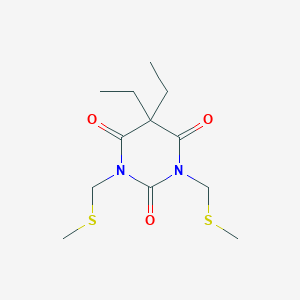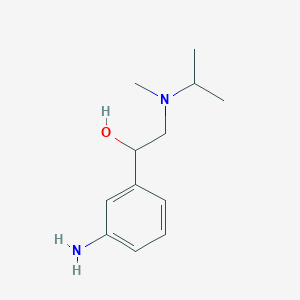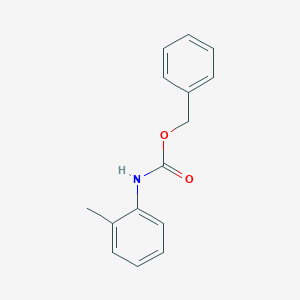
Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Carbaryl, which is a widely used insecticide. However,
Mecanismo De Acción
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately causing paralysis and death of the insect.
Efectos Bioquímicos Y Fisiológicos
Carbaryl has been shown to have toxic effects on the nervous system, liver, and kidneys. It has also been linked to developmental and reproductive toxicity. Exposure to Carbaryl can cause symptoms such as nausea, vomiting, headaches, and dizziness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbaryl is a widely used insecticide that is readily available and relatively inexpensive. It has been extensively studied for its toxic effects on the nervous system, making it a useful tool for research in neurology and toxicology. However, due to its potential toxicity, caution must be taken when handling Carbaryl, and appropriate safety measures must be implemented to minimize exposure.
Direcciones Futuras
There are several areas of research that could benefit from further study of Carbaryl. One potential area of research is the development of safer and more effective insecticides that do not have the toxic effects associated with Carbaryl. Another area of research is the development of new treatments for neurological disorders that target the same enzyme inhibited by Carbaryl. Additionally, further research could be done to better understand the mechanisms of toxicity of Carbaryl and to develop strategies for minimizing its harmful effects on human health and the environment.
Conclusion:
Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) is a chemical compound that has been extensively studied for its potential applications in various fields. While it is primarily known as an insecticide, Carbaryl has also been studied for its effects on the nervous system and its potential applications in material science. Further research is needed to fully understand the potential benefits and risks associated with Carbaryl and to develop safer and more effective alternatives.
Métodos De Síntesis
Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) can be synthesized through the reaction of phenyl methylamine with methyl isocyanate. This reaction results in the formation of Carbaryl, which is the commercial name for Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI).
Aplicaciones Científicas De Investigación
Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) has been extensively studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, Carbaryl is used as an insecticide to control pests such as mites, ticks, and beetles. It is also used in the treatment of head lice and scabies. In material science, Carbaryl is used as a curing agent for epoxy resins.
Propiedades
Número CAS |
108714-89-2 |
|---|---|
Nombre del producto |
Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) |
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
benzyl N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C15H15NO2/c1-12-7-5-6-10-14(12)16-15(17)18-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17) |
Clave InChI |
XHJLADWDZOROLZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC1=CC=CC=C1NC(=O)OCC2=CC=CC=C2 |
Solubilidad |
23.7 [ug/mL] |
Sinónimos |
Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



